Methyl(1,3-oxazol-5-ylmethyl)amine
Overview
Description
Methyl(1,3-oxazol-5-ylmethyl)amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine typically involves the cyclization of α-bromo ketones with amines. One common method is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which enables the preparation of substituted oxazoles without the need for transition-metal catalysts or peroxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly and sustainable synthetic strategies to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl(1,3-oxazol-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the amine group.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Major Products
The major products formed from these reactions are typically substituted oxazole derivatives, which can exhibit a range of biological activities.
Scientific Research Applications
Methyl(1,3-oxazol-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl(1,3-oxazol-5-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl(1,3-oxazol-5-ylmethyl)amine include:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-1-(1,3-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATYYKPVJFWQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307818 | |
Record name | N-Methyl-5-oxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-40-6 | |
Record name | N-Methyl-5-oxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-oxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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